N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Description
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide (CAS: 1351658-66-6) is a heterocyclic compound featuring a benzothiadiazole core fused with a pyrimidine-imidazole-piperidine scaffold. Its molecular formula is C₂₀H₂₀N₈OS, with a molecular weight of 420.5 g/mol . This compound has drawn interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacokinetic or pharmacodynamic properties compared to simpler analogs.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8OS/c1-13-21-7-10-28(13)18-11-17(22-12-23-18)27-8-5-14(6-9-27)20(29)24-15-3-2-4-16-19(15)26-30-25-16/h2-4,7,10-12,14H,5-6,8-9H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMZGXBYEYTOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole intermediate, followed by the introduction of the imidazole and pyrimidine rings. The final step involves the formation of the piperidine carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound
Analog 1: N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
- Key groups : Bipyridine, 1-methylimidazole, phenylenediamine.
- Synthesis : SNAr reaction between 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .
- Comparison : Lacks the benzothiadiazole and piperidine-carboxamide groups, reducing electron-deficient character and conformational flexibility.
Analog 2: N-[4-(1-Methyl-1H-pyrazol-4-yl)benzyl]-6-{7-[3-(1-pyrrolidinyl)propoxy]imidazo[1,2-a]pyridin-3-yl}-4-pyrimidinamine
Analog 3: N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 37)
Pharmacological and Physicochemical Properties
Hypothesized Bioactivity:
- The target compound’s benzothiadiazole may improve binding to enzymes or receptors requiring electron-deficient aromatic interactions, such as kinases or DNA repair proteins. In contrast, Analog 1’s bipyridine structure could favor intercalation into DNA or RNA .
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes information from various studies regarding its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiadiazole moiety linked to a piperidine ring, which is further substituted with a pyrimidine and imidazole group. The molecular formula is C_{19}H_{20}N_6O_1S, with a molecular weight of approximately 368.47 g/mol. This structural diversity contributes to its varied biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antiviral Activity
Studies have shown that derivatives of benzothiadiazole compounds can inhibit viral infections. For instance, compounds with similar structures have demonstrated efficacy against the Ebola virus by blocking viral entry at the level of Niemann-Pick C1 (NPC1) protein . The biological evaluation of related compounds suggests that the target compound may exhibit similar antiviral properties.
2. Anticancer Properties
Compounds containing the benzothiadiazole moiety have been investigated for their anticancer effects. They are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways that promote cell survival and proliferation . The compound's ability to interact with cellular targets suggests potential as an anticancer agent.
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in various diseases. For example, enzyme assays indicate that related benzothiadiazole derivatives can inhibit lipoxygenase and acetylcholinesterase, which are critical in inflammatory responses and neurodegenerative diseases . This suggests potential therapeutic applications in treating conditions like asthma or Alzheimer's disease.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
The biological activities of this compound are likely mediated through multiple mechanisms:
- Viral Entry Inhibition : By targeting proteins involved in viral entry (such as NPC1), the compound may prevent viral replication.
- Apoptosis Induction : By modulating signaling pathways associated with cell survival.
- Enzyme Inhibition : Binding to active sites on enzymes like acetylcholinesterase could reduce their activity, leading to therapeutic effects in neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
